molecular formula C20H23F3N2O4 B11465445 N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide

N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide

Cat. No.: B11465445
M. Wt: 412.4 g/mol
InChI Key: FWRNYUPDSNHQBQ-UHFFFAOYSA-N
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Description

N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide is a complex organic compound with a unique structure that includes a pyrrole ring, a trifluoromethyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of a ketone with phenylhydrazine in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener synthetic methods to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby blocking signal transduction pathways that promote cell proliferation and survival .

Properties

Molecular Formula

C20H23F3N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

N-[4-acetyl-1-butyl-5-methyl-2-oxo-3-(trifluoromethyl)pyrrol-3-yl]-2-methoxybenzamide

InChI

InChI=1S/C20H23F3N2O4/c1-5-6-11-25-12(2)16(13(3)26)19(18(25)28,20(21,22)23)24-17(27)14-9-7-8-10-15(14)29-4/h7-10H,5-6,11H2,1-4H3,(H,24,27)

InChI Key

FWRNYUPDSNHQBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C(C1=O)(C(F)(F)F)NC(=O)C2=CC=CC=C2OC)C(=O)C)C

Origin of Product

United States

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